3-(2,4-Dimethoxyphenyl)thiolan-3-ol
Description
3-(2,4-Dimethoxyphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a hydroxyl group at position 3 and a 2,4-dimethoxyphenyl group.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)thiolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3S/c1-14-9-3-4-10(11(7-9)15-2)12(13)5-6-16-8-12/h3-4,7,13H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUYHNLOMPJNLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2(CCSC2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The 2,4-dimethoxyphenyl group is a common motif in bioactive molecules. Its electron-donating methoxy groups enhance aromatic ring resonance and polarizability, which can improve binding to biological targets. For example:
- Chalcone Derivatives: (E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one exhibits 38.16% inhibition of Plasmodium falciparum ferredoxin-NADP+ reductase (PfFd-PfFNR), attributed to electrostatic interactions between its amino group and the enzyme .
- Triazole Derivatives : 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids show modulated toxicity profiles predicted via computational models, highlighting the role of methoxy groups in toxicity pathways .
Core Ring Structure and Functional Groups
The thiolan-3-ol core differentiates this compound from related heterocycles:
- Dithiolanes: 2-(3,4,5-Trimethoxyphenyl)-1,3-dithiolane () replaces the hydroxyl group with a second sulfur atom, synthesized via thioacetalization with 98% yield.
- Dioxolanes : 4-(3-Methoxyphenyl)-1,3-dioxolan-2-one () features an oxygen-containing ring and ester functionality, synthesized via cycloaddition. The absence of sulfur reduces nucleophilicity compared to thiolan-3-ol .
- Thiophene Derivatives: (2,4-Dimethylthiophen-3-yl)methanol () shares a sulfur-containing aromatic ring but lacks the hydroxyl group, reducing hydrogen-bonding capacity .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Toxicity Predictions for Methoxy-Substituted Analogs
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